molecular formula C9H7N3 B1419639 7-methyl-1H-1,3-benzodiazole-5-carbonitrile CAS No. 952511-71-6

7-methyl-1H-1,3-benzodiazole-5-carbonitrile

Cat. No. B1419639
M. Wt: 157.17 g/mol
InChI Key: GDCVXDBPFAXZQK-UHFFFAOYSA-N
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Description

7-methyl-1H-1,3-benzodiazole-5-carbonitrile is an organic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile is 1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

7-methyl-1H-1,3-benzodiazole-5-carbonitrile is a powder at room temperature . Its molecular weight is 157.17 g/mol .

Scientific Research Applications

  • Antimicrobial Applications : A study by Al‐Azmi and Mahmoud (2020) synthesized novel derivatives using 7-methyl-1H-1,3-benzodiazole-5-carbonitrile, demonstrating their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

  • Fluorescent Properties : Research by Rangnekar and Rajadhyaksha (1986) explored the synthesis of derivatives of this compound and studied their fluorescent properties, potentially useful in the development of fluorescent whitening agents for fabrics (Rangnekar & Rajadhyaksha, 1986).

  • Organic Synthesis : Echavarren et al. (1997) used a compound structurally related to 7-methyl-1H-1,3-benzodiazole-5-carbonitrile in the synthesis of benzo[b]carbazoloquinones, showcasing its utility in complex organic synthesis (Echavarren et al., 1997).

  • Development of Heterocyclic Compounds : A study by Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) synthesized a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, indicating the compound's role in developing novel heterocyclic compounds (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

  • Neurosteroid Analogues Research : Hu, Zorumski, and Covey (1993) investigated the effect of similar compounds on GABA-mediated chloride current in rat hippocampal neurons, hinting at potential neurological applications (Hu, Zorumski, & Covey, 1993).

  • Cytotoxic Evaluation in Cancer Research : Radwan, Alminderej, and Awad (2020) synthesized novel tetrazolopyrimidine-6-carbonitrile compounds and evaluated their cytotoxic activities against various human cancer cell lines, demonstrating the compound's potential in cancer research (Radwan, Alminderej, & Awad, 2020).

  • Corrosion Inhibition : A study by Guo et al. (2019) investigated the anti-corrosion properties of pyrazolotriazole derivatives on carbon steel, utilizing a derivative of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile, highlighting its use in materials science (Guo et al., 2019).

properties

IUPAC Name

7-methyl-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCVXDBPFAXZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669039
Record name 4-Methyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-1,3-benzodiazole-5-carbonitrile

CAS RN

952511-71-6
Record name 4-Methyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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